7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Overview
Description
7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine derivatives with hydrazine derivatives, followed by cyclization and fluorination steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
7-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: A chlorine-substituted analogue.
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: A methyl-substituted analogue.
Uniqueness: 7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding interactions with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
7-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRDQZMVSBUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199370 | |
Record name | 7-Fluoro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159831-08-9 | |
Record name | 7-Fluoro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159831-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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